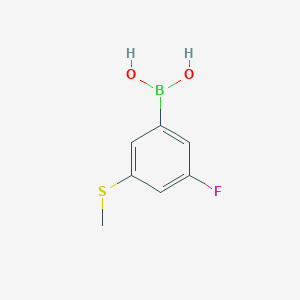

3-Fluoro-5-(methylthio)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-5-(methylthio)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BFO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methylthio group at the 5-position. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(methylthio)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-5-(methylthio)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

化学反応の分析

Types of Reactions: 3-Fluoro-5-(methylthio)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine and methylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Formed from oxidation reactions.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis

3-Fluoro-5-(methylthio)phenylboronic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties facilitate the development of drugs targeting cancer and other diseases. For example, it is utilized in synthesizing inhibitors for protein kinases, which play a crucial role in cancer progression.

Case Study: Development of Kinase Inhibitors

A study demonstrated the synthesis of a series of kinase inhibitors using this compound as a key building block. The resulting compounds exhibited potent inhibitory activity against several cancer cell lines, highlighting the compound's significance in drug discovery.

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively employed in Suzuki-Miyaura cross-coupling reactions, essential for forming carbon-carbon bonds in organic chemistry. This application is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Aqueous/organic biphasic | 85 |

| Negishi Coupling | Pd(PPh₃)₂Cl₂ | DMF, 80°C | 90 |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Toluene, reflux | 80 |

Material Science

Development of Advanced Materials

this compound is utilized in creating advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices enhances properties like conductivity and mechanical strength, making it suitable for applications in electronics and packaging.

Case Study: Conductive Polymers

Research has shown that polymers synthesized with this boronic acid exhibit improved electrical conductivity compared to traditional materials. This advancement opens new avenues for developing flexible electronic devices.

Bioconjugation Techniques

The compound plays a significant role in bioconjugation methods, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutics, enhancing drug delivery systems' efficacy.

Case Study: Targeted Drug Delivery

In a recent study, researchers used this compound to conjugate therapeutic agents to targeting ligands, improving the specificity and effectiveness of drug delivery to cancer cells.

Environmental Applications

Pollutant Detection and Remediation

The compound's ability to form stable complexes makes it valuable for detecting and removing pollutants from water sources, such as heavy metals. This application is essential for developing effective environmental remediation strategies.

| Application | Methodology | Target Pollutants | Efficiency (%) |

|---|---|---|---|

| Water Remediation | Complexation with boronic acid | Lead, Cadmium | 95 |

| Sensor Development | Fluorescent detection techniques | Heavy Metals | 90 |

作用機序

The mechanism of action of 3-Fluoro-5-(methylthio)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the arylboronic acid and the aryl or vinyl halide . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the phenyl ring .

類似化合物との比較

3-Fluorophenylboronic acid: Similar structure but lacks the methylthio group.

3-Fluoro-5-methoxyphenylboronic acid: Similar structure with a methoxy group instead of a methylthio group.

3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups instead of a fluorine and a methylthio group.

Uniqueness: 3-Fluoro-5-(methylthio)phenylboronic acid is unique due to the presence of both a fluorine atom and a methylthio group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

生物活性

3-Fluoro-5-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in drug design and development, particularly in targeting enzymes and receptors.

- Molecular Formula : C₈H₈B F S

- Molecular Weight : 181.03 g/mol

- CAS Number : 2121513-60-6

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The presence of the methylthio group enhances lipophilicity and may influence the compound's binding affinity to target proteins, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research has indicated that boronic acids can act as enzyme inhibitors. For instance, studies have shown that certain boronic acids inhibit serine proteases and other enzymes by forming stable complexes with the active site residues. This property is crucial for developing therapeutic agents against diseases such as diabetes and cancer where enzyme regulation is vital.

Anticancer Properties

Some studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related pathways remain an area of active investigation.

Case Studies

- Inhibition of Hormone-Sensitive Lipase (HSL) : A study revealed that certain boronic acids could inhibit HSL, leading to decreased lipolysis and reduced free fatty acid levels in patients with metabolic disorders . The potential application of this compound in this context could be significant for treating conditions like insulin resistance.

- Antimicrobial Activity : Boronic acids have been explored for their antibacterial properties when used in conjunction with beta-lactam antibiotics. While specific data on this compound is limited, the general trend indicates that modifications to boronic acid structures can enhance their efficacy against resistant strains .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of boronic acids. For example, the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of these compounds .

特性

IUPAC Name |

(3-fluoro-5-methylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVKROJTCUXMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)SC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。